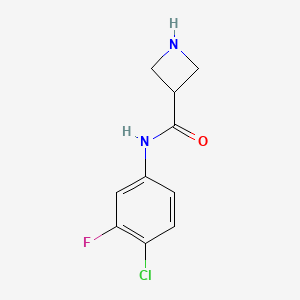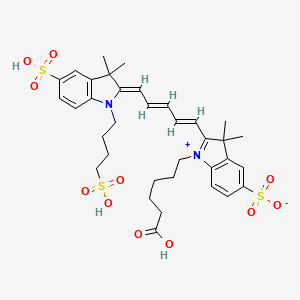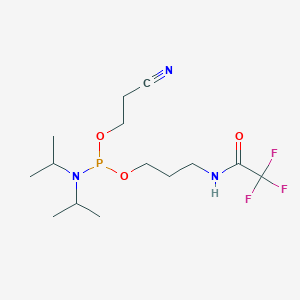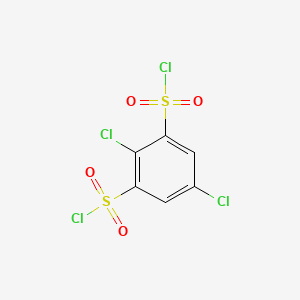
2,5-Dichlorobenzene-1,3-disulfonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichlorobenzene-1,3-disulfonyl dichloride: is a chemical compound with the molecular formula C6H2Cl4O4S2 and a molecular weight of 344.02 g/mol . It is characterized by the presence of two chlorine atoms and two sulfonyl chloride groups attached to a benzene ring. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorobenzene-1,3-disulfonyl dichloride typically involves the chlorination of benzene derivatives followed by sulfonation. One common method includes the chlorination of 1,3-dichlorobenzene to introduce the chlorine atoms at the 2 and 5 positions. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl chloride groups .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted at elevated temperatures and may involve the use of solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dichlorobenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Acid or base catalysts
Solvents: Organic solvents such as dichloromethane or toluene
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Derivatives: Formed by reaction with alcohols
Sulfonyl Derivatives: Formed by reaction with thiols
Applications De Recherche Scientifique
Chemistry: 2,5-Dichlorobenzene-1,3-disulfonyl dichloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of dyes, pigments, and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It is also used in the synthesis of biologically active molecules and drug candidates .
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It is also used as a cross-linking agent and in the manufacture of specialty chemicals .
Mécanisme D'action
The mechanism of action of 2,5-Dichlorobenzene-1,3-disulfonyl dichloride involves its ability to react with nucleophiles. The sulfonyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in modifying biomolecules and synthesizing complex organic compounds .
Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites on proteins, nucleic acids, and other biomolecules. The pathways involved in its reactions include nucleophilic substitution and hydrolysis .
Comparaison Avec Des Composés Similaires
- 2,5-Dichlorobenzene-1,3-disulfonic acid
- 2,5-Dihydroxy-benzene-1,3-disulfonyl chloride
- 4,5-Dichlorobenzene-1,3-disulfonyl fluoride
- 4,6-Dichlorobenzene-1,3-disulfonyl chloride
Uniqueness: 2,5-Dichlorobenzene-1,3-disulfonyl dichloride is unique due to its specific substitution pattern on the benzene ring and the presence of two sulfonyl chloride groups. This unique structure imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
Formule moléculaire |
C6H2Cl4O4S2 |
|---|---|
Poids moléculaire |
344.0 g/mol |
Nom IUPAC |
2,5-dichlorobenzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C6H2Cl4O4S2/c7-3-1-4(15(9,11)12)6(8)5(2-3)16(10,13)14/h1-2H |
Clé InChI |
XJRGBGMUGRPIHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B15091496.png)
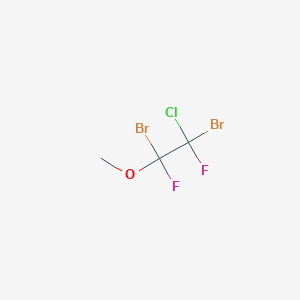

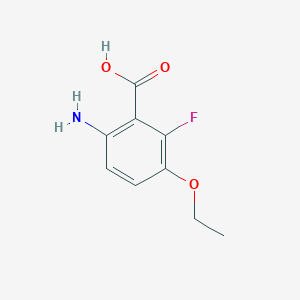
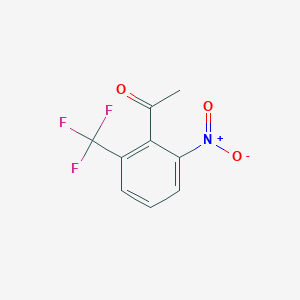
![ethyl (2E)-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]propanoate](/img/structure/B15091528.png)
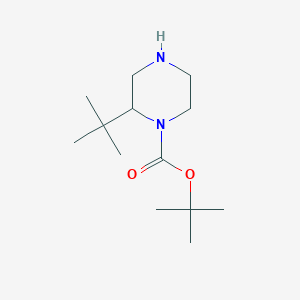
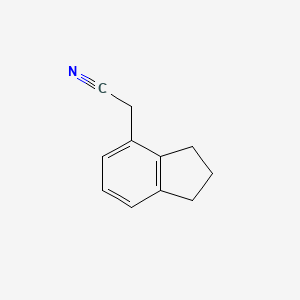
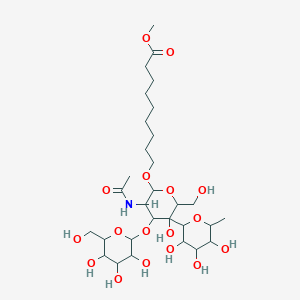
![2-[8-acetyloxy-12-hydroxy-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid](/img/structure/B15091545.png)
